Uracil, 6-amino-3-methyl-1-propyl-
Overview
Description
“Uracil, 6-amino-3-methyl-1-propyl-” is a compound with the molecular formula C8H13N3O2 . It is also known by other names such as 6-amino-3-methyl-1-propyl-1h-pyrimidine-2,4-dione and 6-Amino-3-methyl-1-propylpyrimidine-2,4 (1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of “Uracil, 6-amino-3-methyl-1-propyl-” consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H13N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4,9H2,1-2H3
.
Physical And Chemical Properties Analysis
The molecular weight of “Uracil, 6-amino-3-methyl-1-propyl-” is 183.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 183.100776666 g/mol . The topological polar surface area of the compound is 66.6 Ų .
Scientific Research Applications
Precursor for Heterocyclic Systems
Uracil, a pyrimidine derivative, is a promising structure in widespread natural products and many of its derivatives exhibited significant pharmacological properties . They have been widely used as starting materials for the synthesis of a huge number of biologically important nitrogen-containing heterocycles .
Synthesis of Substituted Aminouracil Derivatives
Uracil derivatives are used in the synthesis of substituted aminouracil derivatives through various alkylation reactions .
Synthesis of Uracil-Fused Heterocycles
Uracil derivatives are also used in the synthesis of uracil-fused heterocycles, including fused bicyclic and tricyclic systems .
Synthesis of Pyrimidine Derivatives
Uracil derivatives are used in the synthesis of pyrimidine derivatives. For instance, 6-amino-1,3-dimethyluracil and indole derivatives can be reacted to synthesize uracil-based compounds in good to high yield .
Anti-Inflammatory Applications
Pyrimidines, including uracil derivatives, display a range of pharmacological effects including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
Anticancer Applications
Pyrimidine and fused pyrimidine derivatives, including uracil derivatives, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis of Pyrimidinones
Uracil derivatives may be used in the preparation of pyrimidinones .
Synthesis of Pyrimidine Analogues
Uracil derivatives are used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
It is known that uracil derivatives, which this compound is a part of, have a broad spectrum of pharmacological activity determined by their structural affinity for endogenous pyrimidine bases (nucleotides, nucleosides), which play an important role in mechanisms of metabolism and heredity .
Mode of Action
Uracil derivatives are known to inhibit critical stages in the viral replication pathway, exhibiting robust effectiveness against various viruses .
Biochemical Pathways
Uracil is a common and naturally occurring pyrimidine nucleobase found in rna, where it base pairs with adenine and replaces thymine during dna transcription .
Result of Action
Uracil derivatives are known to exhibit antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, antiviral, and other types of activity .
properties
IUPAC Name |
6-amino-3-methyl-1-propylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h5H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWDWXAXRTNAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)N(C1=O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201933 | |
Record name | Uracil, 6-amino-3-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53681-48-4 | |
Record name | Uracil, 6-amino-3-methyl-1-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 6-amino-3-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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